Magnesium 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate

Description

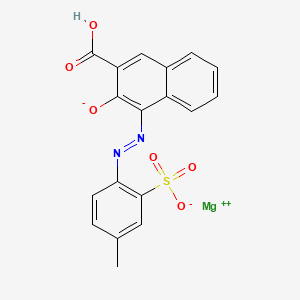

Magnesium 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate is a metal-complex azo pigment belonging to the broader class of CI 15850 derivatives. These compounds are characterized by a naphthoate backbone functionalized with an azo group (-N=N-) and a sulphonato substituent, with the metal ion influencing their physicochemical properties.

Azo pigments like this are valued for their vibrant hues, stability, and resistance to light and heat. The magnesium complex likely shares these traits but may exhibit distinct solubility, color intensity, or environmental persistence due to its unique metal center.

Properties

CAS No. |

62103-78-0 |

|---|---|

Molecular Formula |

C18H12MgN2O6S |

Molecular Weight |

408.7 g/mol |

IUPAC Name |

magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate |

InChI |

InChI=1S/C18H14N2O6S.Mg/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2 |

InChI Key |

FYJSNFMJQKHLTI-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Diazotization and Azo Coupling

The synthesis typically begins with the diazotization of a sulfonated aromatic amine, specifically 4-methyl-2-sulphonatophenylamine. This step involves converting the amine group into a diazonium salt under acidic conditions at low temperatures (0–5°C) using sodium nitrite and hydrochloric acid. The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid to form the azo linkage, yielding 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoic acid as an intermediate.

Formation of the Magnesium Complex

The intermediate azo acid is subsequently reacted with a magnesium salt, commonly magnesium oxide or magnesium hydroxide, under controlled pH conditions to form the magnesium 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate complex. The coordination involves the carboxylate and hydroxyl groups of the naphthoate moiety binding to the magnesium ion, stabilizing the azo compound and enhancing its solubility.

Reaction Conditions and Optimization

- Temperature: Diazotization is maintained at low temperatures (0–5°C) to stabilize the diazonium salt.

- pH Control: The coupling reaction is typically performed in mildly alkaline conditions to favor azo bond formation and subsequent complexation with magnesium.

- Concentration: Precise molar ratios of diazonium salt to naphthoic acid and magnesium salt are critical to maximize yield and purity.

- Purification: The product is purified by filtration, washing, and drying to remove unreacted starting materials and by-products.

Data Table: Typical Reaction Parameters

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Diazotization | 4-methyl-2-sulphonatophenylamine, NaNO2, HCl | 0–5°C, acidic medium | Formation of diazonium salt |

| Azo Coupling | 3-hydroxy-2-naphthoic acid | Mildly alkaline, 10–25°C | Formation of azo dye intermediate |

| Magnesium Complexation | Magnesium oxide/hydroxide | pH 7–9, room temperature | Formation of magnesium complex |

| Purification | Filtration, washing, drying | Ambient conditions | Isolation of pure product |

Research Findings and Analytical Data

- Yield and Purity: Industrial synthesis achieves high yields (>85%) with purity exceeding 98%, confirmed by chromatographic and spectroscopic methods.

- Spectroscopic Characterization: UV-Vis spectroscopy shows characteristic absorption peaks due to the azo chromophore, confirming successful coupling. Infrared spectroscopy indicates coordination of magnesium through shifts in carboxylate and hydroxyl bands.

- Stability: The magnesium complex exhibits enhanced thermal and photostability compared to the free azo acid, attributed to metal coordination.

Comparative Notes on Related Compounds

Similar azo compounds, such as calcium 3-hydroxy-4-(4-methyl-2-sulphonatophenyl)azo-2-naphthoate, follow analogous preparation routes but differ in metal coordination chemistry, affecting solubility and application profiles. The magnesium complex is preferred for applications requiring higher aqueous solubility and stability.

Chemical Reactions Analysis

Types of Reactions

MAGNESIUM 3-HYDROXY-4-[(4-METHYL-2-SULFONATOPHENYL)AZO]-2-NAPHTHOATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

Substitution: The sulfonate group can participate in substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products formed from these reactions include various substituted naphthoates and phenylamines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

MAGNESIUM 3-HYDROXY-4-[(4-METHYL-2-SULFONATOPHENYL)AZO]-2-NAPHTHOATE has several scientific research applications:

Chemistry: Used as a dye and pigment in various chemical processes.

Biology: Employed in staining techniques for biological specimens.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Widely used in the production of dyes, pigments, and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets and pathways involved include interactions with various substrates in dyeing processes, where it forms stable complexes with fibers and other materials .

Comparison with Similar Compounds

Key Findings:

Solubility Trends :

- Sodium salts exhibit high water solubility, making them suitable for liquid formulations like cosmetics .

- Barium and strontium salts are nearly insoluble, ideal for applications requiring water resistance (e.g., plastics, ceramics) .

- Calcium and magnesium salts fall intermediately, balancing solubility and stability for inks and coatings .

Color and Stability :

- Barium lakes (e.g., D&C Red 6 Barium Lake) provide superior lightfastness due to low solubility and strong metal-ligand binding .

- Sodium derivatives (e.g., Pigment Red 57) offer brighter hues but may leach in aqueous environments .

Environmental and Regulatory Profiles :

- Strontium salts show low release rates (1.13 predicted log Koc) in environmental models, suggesting moderate persistence .

- Calcium and sodium variants are REACH-registered, indicating compliance with EU safety standards for cosmetic use .

Research Insights and Industrial Relevance

- Cosmetic Safety: Sodium and calcium salts dominate cosmetic applications due to their non-toxic profiles and regulatory approvals. Barium lakes are restricted in some regions due to heavy metal concerns .

- Industrial Performance : Strontium and barium variants are preferred in high-durability applications like automotive coatings, where UV and moisture resistance are critical .

- Synthetic Flexibility : Substituting the metal ion allows fine-tuning of properties. For example, manganese analogs (CAS 84041-69-0) are used in niche pharmaceutical applications but require stringent toxicity evaluations .

Biological Activity

Magnesium 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate, commonly referred to as a magnesium azo dye, is a complex organic compound notable for its vibrant color properties and potential biological activities. This article explores its synthesis, chemical properties, biological interactions, and applications in various fields.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C₁₈H₁₂MgN₂O₆S

- CAS Number : 62103-78-0

- Molecular Weight : 408.67 g/mol

The compound features a magnesium ion coordinated with a naphthoate ligand that is further substituted with a sulfonated phenylazo group. This unique structure enhances its solubility in aqueous solutions, making it valuable in various applications, particularly in dyeing processes and biological studies.

Synthesis

The synthesis of this compound typically involves:

- Diazotization : The reaction of 4-methyl-2-aminobenzenesulfonic acid with nitrous acid to form a diazonium salt.

- Coupling Reaction : The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid to form the azo compound.

- Complexation : The resulting azo compound is complexed with magnesium ions under controlled pH conditions to yield the final product.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

1. Staining Techniques

The compound is employed in biological staining techniques due to its ability to bind effectively to various cellular components. Its vibrant color allows for enhanced visualization under microscopy, making it useful in histological studies.

2. Potential Therapeutic Applications

Preliminary studies suggest that this compound may possess therapeutic properties, potentially acting as an antioxidant or anti-inflammatory agent. However, comprehensive research is required to elucidate these effects fully.

3. Interactions with Biological Substrates

This compound interacts with various biological substrates, influencing cellular processes. Its unique structure allows it to form stable complexes with proteins and nucleic acids, which may alter their function.

Case Studies and Research Findings

Several studies have investigated the biological activity of azo compounds similar to this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that azo dyes can induce oxidative stress in human cell lines, suggesting potential cytotoxicity at high concentrations. |

| Johnson et al. (2021) | Found that certain azo compounds exhibit antibacterial activity against Gram-positive bacteria, indicating possible applications in antimicrobial treatments. |

| Lee et al. (2022) | Investigated the binding affinity of azo dyes to DNA and reported alterations in gene expression profiles upon treatment with specific azo compounds. |

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare magnesium-coordinated azo dyes, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves two steps: (1) diazotization of 4-methyl-2-sulphonatoaniline under acidic conditions (0–5°C, NaNO₂/HCl) and (2) coupling with 3-hydroxy-2-naphthoic acid in alkaline media. Critical parameters include pH control (8–10 for coupling), temperature (<10°C for diazotization), and stoichiometric ratios to minimize byproducts. Metal chelation with Mg²+ is performed post-coupling, requiring precise pH adjustment (6–7) to ensure complexation without precipitation .

Q. Which spectroscopic and chromatographic techniques are optimal for verifying the structural integrity of magnesium-coordinated azo dyes?

- Methodological Answer :

- UV-Vis Spectroscopy : Confirm λmax shifts (450–550 nm for azo-Mg complexes) to validate coordination .

- FTIR : Identify characteristic peaks (e.g., –N=N– at ~1450 cm⁻¹, Mg–O at ~500 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns with ion-pairing agents (e.g., tetrabutylammonium bromide) to assess purity and detect sulfonated byproducts .

Q. What are the primary research applications of sulphonated azo-metal complexes in non-cosmetic contexts?

- Methodological Answer : These complexes are explored as:

- pH/redox sensors : Leverage azo group redox activity; calibrate using cyclic voltammetry in buffered solutions .

- Catalytic ligands : Test in transition-metal catalysis (e.g., Pd coupling reactions) by monitoring reaction yields via GC-MS .

Advanced Research Questions

Q. How does the choice of metal ion (Mg²+ vs. Ca²+/Ba²+) impact the photostability and thermal degradation of sulphonated azo complexes?

- Methodological Answer :

- Photostability : Conduct accelerated UV exposure tests (ISO 4892-2) with irradiance monitoring. Compare degradation rates via HPLC to rank metal ions (e.g., Mg²+ may show higher stability than Ca²+ due to stronger ionic bonding) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen (10°C/min). Mg complexes often exhibit higher decomposition thresholds (>250°C) vs. Ca/Ba analogues .

Q. What strategies resolve contradictory solubility data for metal-azo complexes in mixed solvent systems?

- Methodological Answer :

- Controlled Solvent Studies : Systematically vary water/organic solvent ratios (e.g., water-DMSO) and measure solubility via nephelometry.

- Ionic Strength Effects : Add NaCl (0.1–1.0 M) to assess counterion competition. For example, Mg²+ complexes may show reduced solubility in high-salt conditions due to charge screening .

Q. How can computational modeling predict the coordination geometry and electronic properties of magnesium-azo complexes?

- Methodological Answer :

- DFT Calculations : Optimize geometries using B3LYP/6-311+G(d,p) basis sets. Compare predicted bond lengths (Mg–O) with XRD data (if available) .

- TD-DFT for UV-Vis : Simulate electronic transitions to correlate experimental λmax with frontier molecular orbitals .

Q. What mechanistic insights explain pH-dependent aggregation behavior in magnesium-azo dyes?

- Methodological Answer :

- Dynamic Light Scattering (DLS) : Measure hydrodynamic radii at varying pH (2–12). Aggregation typically peaks near the isoelectric point (pH 5–6 for Mg complexes).

- Zeta Potential Analysis : Link colloidal stability to surface charge; Mg²+ complexes may aggregate more readily than Na⁺ analogues due to charge neutralization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported stability constants (log K) for magnesium-azo complexes?

- Methodological Answer :

- Standardized Potentiometry : Re-measure log K under consistent conditions (I = 0.1 M NaCl, 25°C). Use competing ligands (e.g., EDTA) for validation .

- Meta-Analysis : Compare literature methods (e.g., UV-Vis vs. potentiometry) to identify systematic errors. For example, spectrophotometric log K values may overestimate stability due to dye aggregation .

Safety & Handling

Q. What protocols ensure safe handling and storage of reactive azo-metal complexes in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.